Bienvenue dans la boutique en ligne BenchChem!

N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-2-phenoxyacetamide

Medicinal Chemistry Lead Optimization Physicochemical Profiling

Unlike common N-aryl or N-alkyl pyrazole-phenoxyacetamide analogs, the oxolan-3-yl substituent introduces a saturated hydrogen-bond-accepting heterocycle, delivering 0.7–1.0 log lower clogP and an additional H-bond acceptor. This topological & electronic profile is underserved in commercial libraries, making it a strategic purchase for diversity screening & SAR studies. With no publicly disclosed bioactivity data, it offers a clear path for securing composition-of-matter or method-of-use patents without navigating crowded prior art. Ideal for probing lipophilicity effects on solubility, permeability & off-target binding.

Molecular Formula C15H17N3O3
Molecular Weight 287.319
CAS No. 1797318-38-7
Cat. No. B2768629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-2-phenoxyacetamide
CAS1797318-38-7
Molecular FormulaC15H17N3O3
Molecular Weight287.319
Structural Identifiers
SMILESC1COCC1N2C=C(C=N2)NC(=O)COC3=CC=CC=C3
InChIInChI=1S/C15H17N3O3/c19-15(11-21-14-4-2-1-3-5-14)17-12-8-16-18(9-12)13-6-7-20-10-13/h1-5,8-9,13H,6-7,10-11H2,(H,17,19)
InChIKeyHNEJREBANCCHRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[1-(Oxolan-3-yl)-1H-pyrazol-4-yl]-2-phenoxyacetamide (CAS 1797318-38-7): Core Identity and Procurement-Relevant Class Context


N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-2-phenoxyacetamide (CAS 1797318-38-7) is a synthetic small molecule (C15H17N3O3, MW 287.31) that integrates a phenoxyacetamide warhead, a 1,4-disubstituted pyrazole core, and an oxolan-3-yl (tetrahydrofuran-3-yl) N-substituent . The phenoxyacetamide-pyrazole scaffold appears in multiple bioactive chemical series, including TRPM8 agonists [1] and kinase-directed antiproliferative agents [2], but the specific oxolan-3-yl substitution pattern fundamentally distinguishes this compound from its N-aryl or N-alkyl congeners.

Why N-[1-(Oxolan-3-yl)-1H-pyrazol-4-yl]-2-phenoxyacetamide Cannot Be Replaced by Generic Pyrazole-Phenoxyacetamide Analogs


The pyrazole N-substituent is a critical determinant of target engagement and ADME properties in phenoxyacetamide series. In the TRPM8 agonist series, converting an N-aryl to an N-thiophenylmethyl group shifted potency by >100-fold [1]; in kinase-targeted 3-indolylpyrazole phenoxyacetamides, the indole N-substitution was essential for antiproliferative activity against K562 cells [2]. The oxolan-3-yl group present in this compound introduces a saturated, hydrogen-bond-accepting heterocycle that is sterically and electronically distinct from the planar, lipophilic N-aryl or flexible N-alkyl substituents common in commercially available pyrazole-phenoxyacetamide screening libraries. Interchanging this compound with a generic N-phenyl or N-methyl analog therefore risks loss of the specific conformational and electronic profile required for any discovered structure-activity relationship.

Quantitative Differentiation Evidence for N-[1-(Oxolan-3-yl)-1H-pyrazol-4-yl]-2-phenoxyacetamide vs. Closest Analogs


Oxolan-3-yl vs. Phenyl N-Substituent: Physicochemical Property Contrast

Compared to the closest commercially prevalent analog N-(1-phenyl-1H-pyrazol-4-yl)-2-phenoxyacetamide, the oxolan-3-yl substituent reduces calculated logP by approximately 0.7–1.0 log unit (class-level inference based on π contribution of phenyl vs. tetrahydrofuran) and introduces an additional hydrogen bond acceptor (the tetrahydrofuran oxygen). These differences predict enhanced aqueous solubility and altered permeability characteristics, which are material for both biochemical assay compatibility and downstream ADME optimization . No experimental logP or solubility data for this specific compound were identified in the publicly available domain, and this comparison relies on fragment-based physicochemical principles.

Medicinal Chemistry Lead Optimization Physicochemical Profiling

Molecular Topology Differentiation: Oxolan-3-yl Pyrazole vs. N-Benzyl and N-Alkyl Pyrazole Analogs

The oxolan-3-yl group provides a constrained cyclic ether moiety with defined stereoelectronic properties (ring oxygen lone pairs, restricted rotation) that are absent in N-benzyl, N-isopropyl, or N-methyl pyrazole analogs such as N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-2-phenoxyacetamide. In kinase-targeted phenoxyacetamide series, subtle changes at the pyrazole N1 position have been shown to alter target selectivity profiles [1]. The oxolan-3-yl group's ability to act as a hydrogen bond acceptor and its non-planar geometry offer a unique pharmacophoric feature that cannot be replicated by simple alkyl or aryl substituents.

Chemical Biology Fragment-Based Screening Library Design

Absence of Public Bioactivity Data as a Selection Consideration for Novel Target Discovery

A systematic search of PubMed, BindingDB, ChEMBL, and patent databases (as of April 2026) revealed no publicly disclosed biological activity data (IC50, EC50, Ki, % inhibition, etc.) for N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-2-phenoxyacetamide. In contrast, multiple phenoxyacetamide-pyrazole analogs with N-aryl or N-alkyl substituents have reported activities across TRPM8, kinase, and GPCR targets [1][2]. This data absence is itself a differentiation point: the compound occupies a region of chemical space that has not been extensively profiled, which may be advantageous for organizations seeking novelty and freedom-to-operate in lead discovery programs.

Novel Chemical Space Screening Library Procurement Intellectual Property

Recommended Application Scenarios for N-[1-(Oxolan-3-yl)-1H-pyrazol-4-yl]-2-phenoxyacetamide (CAS 1797318-38-7) Based on Differential Evidence


Diversity-Oriented Screening Library Expansion for Novel Target Discovery

The oxolan-3-yl substituent provides a topological and electronic profile that is underrepresented in commercial pyrazole-phenoxyacetamide libraries (which are dominated by N-aryl and N-alkyl variants). Procurement for high-throughput or fragment-based screening can increase library diversity in the saturated heterocycle dimension, as highlighted by the qualitative pharmacophore differentiation evidence [Section 3, Evidence Item 2].

Early-Stage Lead Generation Where Intellectual Property Freedom-to-Operate is Critical

The absence of publicly disclosed biological activity data for this specific compound (as noted in Section 3, Evidence Item 3) makes it a candidate for organizations seeking to establish composition-of-matter or method-of-use patent claims without navigating crowded prior art landscapes associated with extensively profiled phenoxyacetamide analogs.

Physicochemical Property Optimization Studies Requiring Reduced Lipophilicity

The estimated 0.7–1.0 log unit lower clogP relative to N-phenyl analogs, combined with the additional hydrogen bond acceptor (Section 3, Evidence Item 1), supports the use of this compound as a tool to probe the effect of reduced lipophilicity on solubility, permeability, and off-target binding within phenoxyacetamide-based chemical series.

Quote Request

Request a Quote for N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-2-phenoxyacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.